molecular formula C14H16Cl3N B12724223 (5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride CAS No. 85750-25-0

(5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride

Cat. No.: B12724223
CAS No.: 85750-25-0
M. Wt: 304.6 g/mol
InChI Key: LXTRDHPNDMEDOE-KEANCSMOSA-N
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Description

(5alpha,9alpha,11S)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride* is a complex organic compound with a unique structure It is characterized by the presence of dichloro groups and a methanobenzocyclooctene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride involves multiple steps. The starting materials typically include benzocyclooctene derivatives, which undergo chlorination to introduce the dichloro groups. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (5alpha,9alpha,11S)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium bromide*
  • (5alpha,9alpha,11S)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium iodide*

Uniqueness

The uniqueness of (5alpha,9alpha,11S*)-(2,3-Dichloro-5,6,9,10-tetrahydro-5,9-methanobenzocycloocten-11-yl)methylammonium chloride lies in its specific structural features, such as the dichloro groups and the methanobenzocyclooctene framework

Properties

CAS No.

85750-25-0

Molecular Formula

C14H16Cl3N

Molecular Weight

304.6 g/mol

IUPAC Name

[(1R,9S,13S)-4,5-dichloro-13-tricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraenyl]-methylazanium;chloride

InChI

InChI=1S/C14H15Cl2N.ClH/c1-17-14-8-3-2-4-10(14)11-7-13(16)12(15)6-9(11)5-8;/h2-3,6-8,10,14,17H,4-5H2,1H3;1H/t8-,10-,14+;/m1./s1

InChI Key

LXTRDHPNDMEDOE-KEANCSMOSA-N

Isomeric SMILES

C[NH2+][C@@H]1[C@@H]2CC=C[C@@H]1CC3=CC(=C(C=C23)Cl)Cl.[Cl-]

Canonical SMILES

C[NH2+]C1C2CC=CC1CC3=CC(=C(C=C23)Cl)Cl.[Cl-]

Origin of Product

United States

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